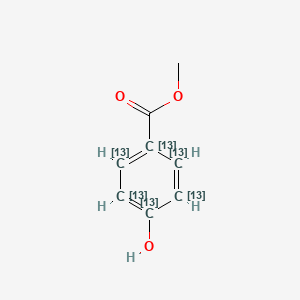
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its bright orange-red fluorescence, making it an excellent marker for various applications, including protein and nucleic acid labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester involves the reaction of tetramethylrhodamine with hexanoic acid and succinimidyl ester. The process typically includes the following steps:
Activation of Tetramethylrhodamine: Tetramethylrhodamine is first activated by converting it into its carboxylic acid form.
Formation of Carboxamido Linkage: The activated tetramethylrhodamine is then reacted with hexanoic acid to form the carboxamido linkage.
Succinimidyl Ester Formation: Finally, the carboxamido compound is reacted with N-hydroxysuccinimide (NHS) to form the succinimidyl ester
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group is highly reactive towards primary amines, making it suitable for conjugation with proteins and other biomolecules.
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide (NHS), primary amines (e.g., lysine residues in proteins).
Conditions: Reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to ensure optimal reactivity and stability
Major Products
The major products of these reactions are fluorescent conjugates, such as labeled proteins or nucleic acids, which can be used in various analytical and diagnostic applications.
Aplicaciones Científicas De Investigación
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is widely used in scientific research due to its fluorescent properties. Some of its key applications include:
Protein Labeling: Used to label proteins for fluorescence microscopy, flow cytometry, and other fluorescence-based assays
Nucleic Acid Labeling: Employed in labeling DNA and RNA for hybridization probes and sequencing applications.
Cell Imaging: Utilized in live-cell imaging to study cellular processes and protein localization.
Diagnostic Assays: Applied in various diagnostic assays, including ELISA and Western blotting, to detect specific biomolecules.
Mecanismo De Acción
The primary mechanism of action of 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester involves its ability to form covalent bonds with primary amines. The succinimidyl ester group reacts with amine groups on proteins or other biomolecules, forming a stable amide bond. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and analysis .
Comparación Con Compuestos Similares
Similar Compounds
5-(and-6)-Carboxytetramethylrhodamine, Succinimidyl Ester (TAMRA, SE): Another commonly used fluorescent dye with similar properties and applications
Tetramethylrhodamine-5-(and-6)-Isothiocyanate (TRITC): A thiol-reactive dye used for labeling proteins and other biomolecules.
Uniqueness
6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester is unique due to its specific reactivity towards primary amines, high fluorescence intensity, and stability. These properties make it particularly suitable for applications requiring precise and stable labeling of biomolecules.
Propiedades
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKTYWIGRZIONT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H72N8O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran-3(6H)-one,6-ethoxy-2-(hydroxymethyl)-,O-methyloxime,[2S-(2alpha,3E,6bta)]-(9CI)](/img/new.no-structure.jpg)








